molecular formula C18H18N4 B12619911 1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole CAS No. 917919-92-7

1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole

Cat. No.: B12619911
CAS No.: 917919-92-7
M. Wt: 290.4 g/mol
InChI Key: GZGPSSOQJLQKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a methyl group, and a diazenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The diazenyl group is particularly important for its ability to form stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole can be compared with other similar imidazole derivatives:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

CAS No.

917919-92-7

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

(1-benzyl-2-methylimidazol-4-yl)-(4-methylphenyl)diazene

InChI

InChI=1S/C18H18N4/c1-14-8-10-17(11-9-14)20-21-18-13-22(15(2)19-18)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3

InChI Key

GZGPSSOQJLQKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CN(C(=N2)C)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.